2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide
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Overview
Description
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, also known as DMXAA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an anti-cancer drug, but subsequent research has also explored its potential in treating other diseases such as viral infections and inflammatory disorders.
Mechanism of Action
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a crucial role in the immune response. 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide specifically targets the vascular endothelial growth factor (VEGF) pathway, which is involved in the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide has been shown to induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response. 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to induce cytokine production and inhibit angiogenesis. However, 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide has also been shown to have significant side effects in humans, which may limit its use in lab experiments.
Future Directions
There are several future directions for research on 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide, including exploring its potential in combination with other anti-cancer drugs, investigating its potential in treating viral infections and inflammatory disorders, and developing new synthetic analogs with improved efficacy and reduced side effects. Additionally, further research is needed to better understand the mechanism of action of 2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide and its effects on the immune system.
Synthesis Methods
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylpyridine with dimethylformamide, followed by the addition of 2,3-dimethylphenylamine and acetic anhydride. The resulting product is then purified through crystallization and recrystallization steps.
Scientific Research Applications
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide has been extensively studied for its anti-cancer properties, with several preclinical studies showing promising results in inhibiting tumor growth and inducing tumor cell death. However, clinical trials in humans have not been as successful, with limited efficacy and significant side effects reported.
properties
IUPAC Name |
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-14(12(11)2)18-16(20)13-8-9-17-15(10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAQBFVHAZCYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-4-carboxamide |
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